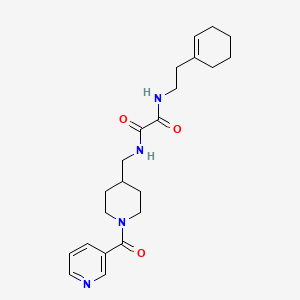![molecular formula C18H13N3O4S2 B2776058 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795297-01-6](/img/structure/B2776058.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide” is a compound that has been synthesized as part of research into hybrid antimicrobials . These are compounds that combine the effects of two or more agents, representing a promising antibacterial therapeutic strategy . The compound combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The title compound was synthesized with a yield of 65% . The synthesis process was described in detail in the referenced paper .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) were used to analyze the structure of the compound . The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were described in the referenced paper . The reactions involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the results of various spectroscopic analyses . For instance, the compound’s 1H NMR and 13C NMR spectra provide information about its chemical structure .Wissenschaftliche Forschungsanwendungen
Theoretical Investigations and Molecular Docking
A theoretical investigation into antimalarial sulfonamides, including compounds similar in structure to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide, utilized computational calculations and molecular docking studies. These compounds were explored for their potential utilization against COVID-19, demonstrating promising antimalarial activity and selectivity index due to the presence of specific moieties attached to the sulfonamide ring system. Molecular docking revealed small energy affinity against key proteins, indicating potential for further research in this domain (Fahim & Ismael, 2021).
Antitumor and HDAC Inhibition
Research on hydroxamic acids bearing benzamidooxazole/thiazole or phenylsulfonamidothiazole demonstrated significant cytotoxicity against various human cancer cell lines. These compounds were synthesized straightforwardly and showed comparable or superior HDAC inhibition to SAHA, a known HDAC inhibitor. Docking experiments on HDAC isozymes supported these findings, highlighting the potential of these compounds as antitumor agents and HDAC inhibitors (Anh et al., 2020).
Cardiac Electrophysiological Activity
A study on N-substituted imidazolylbenzamides and benzene-sulfonamides, related in structure to this compound, explored their cardiac electrophysiological activity. These compounds demonstrated comparable potency to sematilide, a selective class III agent, suggesting their potential as selective class III electrophysiological agents (Morgan et al., 1990).
Antimicrobial and Antitubercular Activity
A series of novel sulfonyl derivatives were synthesized and showed moderate to significant antibacterial and antifungal activities. Compounds within this research were identified as excellent antitubercular molecules, highlighting the potential for further development in antimicrobial and antitubercular therapies (Suresh Kumar, Prasad, & Chandrashekar, 2013).
Wirkmechanismus
Target of Action
The compound, also known as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-27(23,24)12-7-8-13-15(9-12)26-18(20-13)21-16(22)17-19-10-14(25-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWARIPIGGYZKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

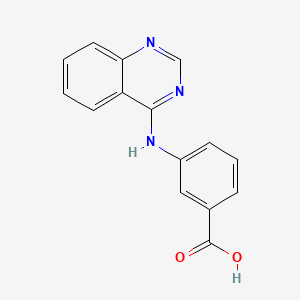
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775976.png)
![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2775977.png)
![N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2775979.png)
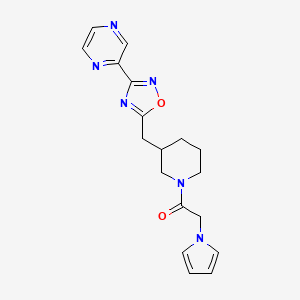
![(E)-4-(Dimethylamino)-N-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2775982.png)
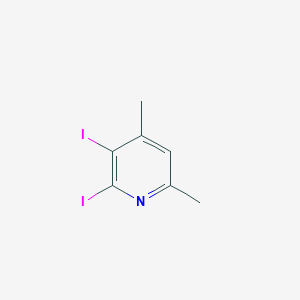
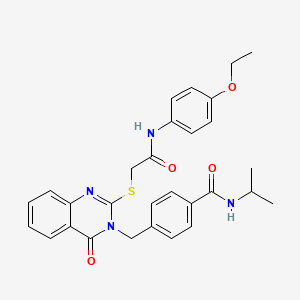
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate](/img/structure/B2775989.png)

![N-isobutyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2775991.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2775993.png)
![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)
